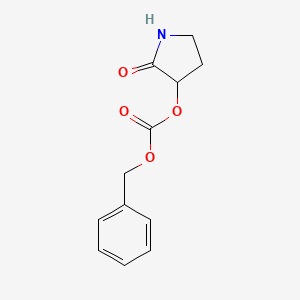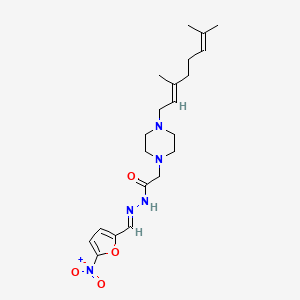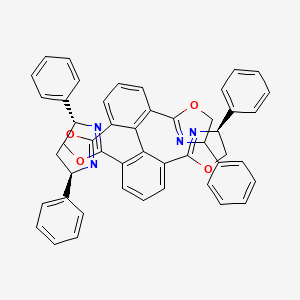
7-(Dodec-1-EN-1-YL)quinolin-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dodec-1-EN-1-YL)quinolin-8-OL is a chemical compound with the molecular formula C21H29NO. It is a derivative of quinolin-8-OL, featuring a dodecenyl group attached to the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dodec-1-EN-1-YL)quinolin-8-OL typically involves the alkylation of quinolin-8-OL with a dodecenyl halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dodec-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The dodecenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include quinolin-8-one derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
7-(Dodec-1-EN-1-YL)quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 7-(Dodec-1-EN-1-YL)quinolin-8-OL involves its interaction with biological targets such as enzymes and receptors. The compound can bind to DNA, inhibiting the replication of bacterial cells, which accounts for its antibacterial properties. It also interacts with various proteins, affecting cellular pathways and leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-OL: The parent compound, which lacks the dodecenyl group.
7-(7-Dodecenyl)quinolin-8-OL: A closely related compound with a similar structure.
Uniqueness
7-(Dodec-1-EN-1-YL)quinolin-8-OL is unique due to the presence of the dodecenyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C21H29NO |
|---|---|
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
7-[(E)-dodec-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-10-11-13-19-16-15-18-14-12-17-22-20(18)21(19)23/h11-17,23H,2-10H2,1H3/b13-11+ |
InChI-Schlüssel |
DINPBTCLBJIABS-ACCUITESSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
Kanonische SMILES |
CCCCCCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)



![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)

![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)

![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)
